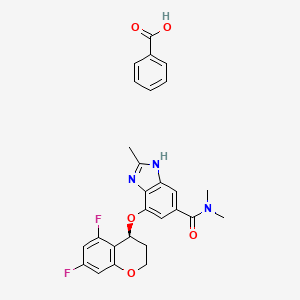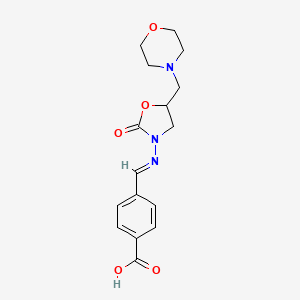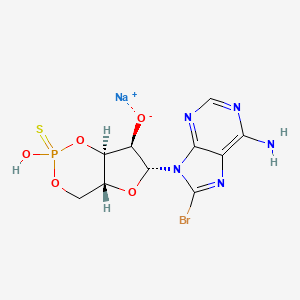![molecular formula C17H13FN2O3S B12385042 N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide is a complex organic compound that features a quinoline ring system substituted with a sulfonamide group and a fluorophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide typically involves multiple steps. One common approach is the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form 2-(2-fluorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with quinoline-8-sulfonamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making the compound a potential antimicrobial agent. Additionally, the fluorophenyl and quinoline groups may interact with other biological targets, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile: This compound shares the fluorophenyl and oxoethyl groups but differs in the presence of a malononitrile moiety.
2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one: This compound features a chromenone ring system instead of the quinoline ring.
Uniqueness
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide is unique due to the combination of the quinoline ring, sulfonamide group, and fluorophenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the sulfonamide group, in particular, is crucial for its potential antimicrobial activity, distinguishing it from other fluorophenyl derivatives.
Eigenschaften
Molekularformel |
C17H13FN2O3S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H13FN2O3S/c18-14-8-2-1-7-13(14)15(21)11-20-24(22,23)16-9-3-5-12-6-4-10-19-17(12)16/h1-10,20H,11H2 |
InChI-Schlüssel |
RMNWCAVVOGDRGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


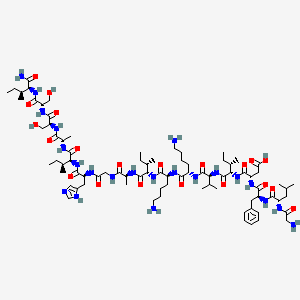


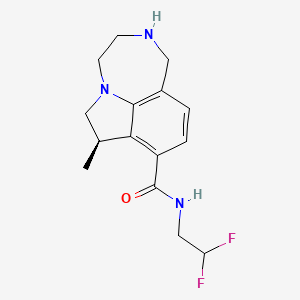

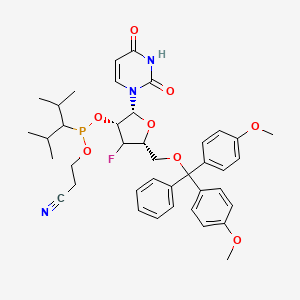
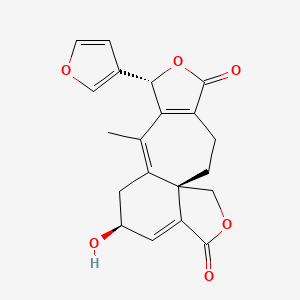

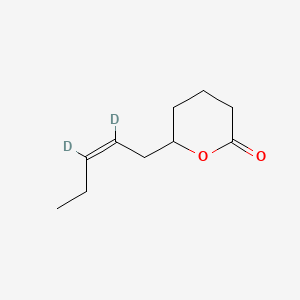
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
